molecular formula C22H19NO5 B6413477 3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% CAS No. 1261961-29-8

3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95%

Cat. No. B6413477
CAS RN: 1261961-29-8
M. Wt: 377.4 g/mol
InChI Key: LZWVJHMWNWSHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% (also known as CBZ-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of organic chemistry experiments, as well as biochemical and physiological studies. CBZ-APM has been shown to have a number of beneficial effects in lab experiments, while also having some limitations.

Scientific Research Applications

CBZ-APM has a wide range of applications in scientific research. It has been used in organic chemistry experiments to study the reactivity of a variety of compounds. It has also been used in biochemical and physiological studies to study the effects of drugs and other compounds on cells and tissues. In addition, CBZ-APM has been used in drug discovery and development, as well as in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of CBZ-APM is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. By inhibiting the enzyme, CBZ-APM may be able to increase the levels of acetylcholine in the brain, which could potentially have beneficial effects.
Biochemical and Physiological Effects
CBZ-APM has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In addition, it has been shown to have anti-cancer effects, as well as anti-microbial effects.

Advantages and Limitations for Lab Experiments

CBZ-APM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use. It is a relatively expensive compound and is not widely available. In addition, it is not always easy to obtain pure samples of CBZ-APM, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving CBZ-APM. One possibility is to further investigate its mechanism of action and explore its potential therapeutic applications. In addition, further research could be done to investigate its potential anti-cancer and anti-microbial effects. Finally, further research could be done to investigate its potential uses in drug discovery and development.

Synthesis Methods

CBZ-APM can be synthesized using a variety of methods. The most commonly used method is the condensation of 4-chlorobenzaldehyde with 2-methoxybenzoic acid. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields CBZ-APM as the end product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours.

properties

IUPAC Name

2-methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-20-18(8-5-9-19(20)21(24)25)16-10-12-17(13-11-16)23-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVJHMWNWSHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

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